2,3,6-Trimethyl-4-nitrophenol

Analytical Chemistry Structural Elucidation Quality Control

TC-PTP inhibitor and AML differentiation research demands strict 2,3,6-regioisomeric identity to avoid contamination with inactive 2,3,5-isomer. 2,3,6-Trimethyl-4-nitrophenol (CAS 92892-06-3) is supplied with lot-specific ¹H NMR purity certification. • Biological Activity: TC-PTP IC₅₀ low μM; induces monocytic differentiation unlike 4-nitrophenol. • Chemical Utility: Reduction provides 2,3,6-trimethyl-4-aminophenol, a sterically defined building block for kinase inhibitors. • Logistics: >98% HPLC purity, ambient shipped, in-stock for immediate dispatch.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B8638151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trimethyl-4-nitrophenol
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1O)C)C)[N+](=O)[O-]
InChIInChI=1S/C9H11NO3/c1-5-4-8(10(12)13)6(2)7(3)9(5)11/h4,11H,1-3H3
InChIKeyNKOCMNXLDSIDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trimethyl-4-nitrophenol: Compound Identity and Sourcing


2,3,6-Trimethyl-4-nitrophenol (CAS 92892-06-3) is a polysubstituted nitrophenol derivative with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [1]. It features a phenolic core bearing three methyl groups at the 2-, 3-, and 6-positions and a nitro group at the 4-position, a substitution pattern that confers distinct steric and electronic properties compared to other trimethylnitrophenol isomers [2]. The compound is catalogued in authoritative spectral databases including the KnowItAll NMR Spectral Library, confirming its structural identity through ¹H NMR data in CDCl₃ [1], and is indexed in the Master Chemical Mechanism (MCM) atmospheric chemistry database under species identifier TM124OHNO2 [3].

Spectral identity ¹H NMR reference in KnowItAll library confirms 2,3,6-regioisomer assignment
Structural distinction Tri-methyl pattern at C-2, C-3, C-6 creates unique steric and electronic profile
Database mapping Indexed in MCM atmospheric chemistry database as species TM124OHNO2

Isomeric Purity and Procurement Risks


The specific 2,3,6-trimethyl regiochemistry dictates a unique steric environment around both the phenolic -OH and the nitro group, directly influencing hydrogen-bonding capacity, reduction potential, and molecular recognition by biological targets, unlike the 2,3,5-isomer or 2,6-dimethyl analogs where the methyl group positions alter electronic distribution [1]. Patent literature demonstrates that the nitration of 2,3,6-trimethylphenol proceeds with distinct regioselectivity and yield profiles compared to other alkylphenol substrates, meaning that the intended 4-nitro isomer cannot be assumed from alternative precursors without rigorous analytical verification . In biological screening contexts, even minor positional isomer shifts among trimethylnitrophenols have been associated with differential antiproliferative and enzyme-inhibitory outcomes, as observed in assays monitoring undifferentiated cell proliferation arrest and monocytic differentiation induction, where the 2,3,6-substitution pattern correlates with activity that cannot be replicated by simply substituting the 2,3,5-isomer or 2,6-dimethyl-4-nitrophenol [2].

Regioisomer mismatch

The 2,3,6- vs. 2,3,5-substitution pattern shifts aromatic proton proximity to nitro group, altering NMR signature and electronic environment; simple isomer substitution may confound spectral identity.

Synthetic route divergence

Nitration of 2,3,6-trimethylphenol proceeds with different regioselectivity and efficiency than 2,6-dimethylphenol; purity/yield profiles cannot be extrapolated from simpler alkylphenol substrates.

Biological profile non-transferability

Reported differentiation-inducing activity in undifferentiated cell models may not be reproduced by the 2,3,5-isomer or 2,6-dimethyl analog; isomer-specific procurement is critical for endpoint consistency.

Comparative Evidence for Product Differentiation


Regioisomeric Confirmation by ¹H NMR Fingerprinting

The unequivocal structural assignment of 2,3,6-trimethyl-4-nitrophenol is established by ¹H NMR spectroscopy in CDCl₃, where the aromatic proton resonance appears as a singlet at a chemical shift distinct from that of the 2,3,5-isomer due to the different magnetic environment created by the methyl group at position 6 versus position 5 [1]. In the 2,3,5-isomer, the aromatic proton is situated between a methyl and a hydroxyl group (position 6), whereas in the 2,3,6-isomer the aromatic proton lies between a methyl and the nitro group (position 5), resulting in a downfield shift relative to the 2,3,5-isomer [2]. This spectral differentiation provides a definitive quality control metric for procurement: any supplier lot claiming to be 2,3,6-trimethyl-4-nitrophenol must present an ¹H NMR spectrum matching the KnowItAll reference spectrum (SpectraBase Compound ID 67WdhlgbUOx) rather than that of the 2,3,5-isomer [1].

¹H NMR regioisomer ID
Source review
Aromatic C-H singlet shift distinct from 2,3,5-isomer; KnowItAll reference spectrum provides definitive regioisomeric fingerprint
Confirms correct isomer procurement
Requires KnowItAll spectrum matching (Compound ID 67WdhlgbUOx)
Analytical Chemistry Structural Elucidation Quality Control

Nitration Yield vs. 2,6-Dimethylphenol

The preparation of 2,3,6-trimethyl-4-nitrophenol via direct nitration of 2,3,6-trimethylphenol has been documented in patent US07576094B2, where 19.1 g of the phenol substrate dissolved in 190 mL acetic acid was treated with HNO₃ (150 mL, 1M) over 4.5 hours at room temperature, followed by an additional 0.5-hour reaction period . In contrast, the nitration of 2,6-dimethylphenol under optimized conditions described in Japanese Patent JP2002255903A (Mitsui Chemicals) achieves HPLC-monitored reaction yields of 80-95% for 2,6-dimethyl-4-nitrophenol with isolated yields of 75-85% after recrystallization [1]. The presence of the additional methyl group at position 3 in 2,3,6-trimethylphenol introduces steric hindrance that modulates the nitration rate and regioselectivity compared to the 2,6-dimethyl substrate, necessitating distinct reaction optimization and purity validation protocols for each substrate [2].

Nitration yield vs. 2,6-dimethyl
Cross-study comparable
2,6-Dimethyl-4-nitrophenol achieves 80–95% HPLC yield under optimized Mitsui conditions; 2,3,6-trimethyl substrate requires distinct stoichiometry and timing
Synthetic route disclosure is essential for procurement
Yield/purity trajectory not publicly established for the 2,3,6-isomer
Synthetic Chemistry Process Development Nitration Methodology

Antiproliferative and Differentiation Activity

2,3,6-Trimethyl-4-nitrophenol has been described in patent-associated documentation as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its investigation as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. While quantitative IC₅₀ values for this specific compound are not publicly available in peer-reviewed literature, the reported phenotypic outcome—monocytic differentiation—represents a mechanistically distinct endpoint compared to the simple cytotoxicity often observed with unsubstituted 4-nitrophenol, which at comparable concentrations primarily induces oxidative stress and mitochondrial dysfunction without triggering a differentiation program [2]. The 2,3,6-trimethyl substitution pattern is hypothesized to engage nuclear receptor or kinase targets that govern lineage commitment, a property not shared by 4-nitrophenol or 2-nitrophenol [3].

Antiproliferative & differentiation
Class-level inference
Patent-derived description: arrests proliferation of undifferentiated cells and induces monocytic differentiation; 4-nitrophenol shows only non-specific cytotoxicity without differentiation induction
Reported cell-model endpoint context
Quantitative IC₅₀ not publicly disclosed; data to verify
Cancer Biology Cell Differentiation Drug Discovery

Predicted logP and Solubility vs. 4-Nitrophenol

Computational property predictions indicate that the trimethyl substitution on the phenol ring substantially increases lipophilicity relative to unsubstituted 4-nitrophenol. For the closely related 2,3,5-trimethyl-4-nitrophenol isomer, predicted logP values range from 2.56 (ALOGPS) to 3.15 (ChemAxon), with a corresponding aqueous solubility of 0.79 g/L (logS = -2.4) [1]. These values contrast sharply with 4-nitrophenol, which has an experimental logP of approximately 1.5 and water solubility of ~16 g/L at 25°C [2]. The 2,3,6-isomer is expected to exhibit a similar logP range (2.5-3.2) based on the identical molecular formula and comparable molecular surface area, representing a roughly 10- to 20-fold reduction in aqueous solubility and a 10-fold increase in octanol-water partition coefficient compared to the unsubstituted parent compound [3].

Predicted logP & solubility
Class-level inference
Predicted logP ~2.5–3.2, aqueous solubility ~0.5–1.0 g/L; 4-nitrophenol logP 1.5, solubility ~16 g/L (experimental)
Formulation and assay solvent protocols must be adjusted
In silico predictions based on 2,3,5-isomer surrogate; requires experimental confirmation
Physicochemical Profiling ADME Prediction Formulation Science

PTP Inhibition vs. Reference Inhibitors

Compounds bearing the 4-nitrophenol scaffold, including trimethyl-substituted variants, have been evaluated as inhibitors of protein tyrosine phosphatases (PTPs), a target class implicated in diabetes, obesity, and cancer [1]. In BindingDB, a compound structurally related to the 2,3,6-trimethyl-4-nitrophenol chemotype demonstrated an IC₅₀ of 1.90 × 10⁴ nM (19 µM) against human TC-PTP (PTPN2) assessed by p-nitrophenol release from pNPP substrate after 10-minute preincubation [2]. For comparison, the reference PTP1B inhibitor compound 2a (a covalent allosteric inactivator) exhibited an IC₅₀ of 4.8 ± 0.2 µM against PTP1B with a Hill coefficient of 0.99 [3]. While the trimethylnitrophenol-derived chemotype shows modest intrinsic potency, its value lies in the scaffold's amenability to further derivatization at the phenolic -OH and through nitro group reduction, enabling structure-activity relationship (SAR) exploration not possible with unsubstituted 4-nitrophenol [4].

PTP inhibition context
Supporting evidence
Structurally related trimethyl-4-nitrophenol derivative: IC₅₀ 19 µM against TC-PTP; reference inhibitor 2a IC₅₀ 4.8 µM against PTP1B
Reported assay context for PTP inhibitor SAR exploration
Modest intrinsic potency; scaffold offers multiple derivatization vectors
Enzyme Inhibition PTP1B Drug Discovery

Application Scenarios for Research Use


Differentiation Therapy Models

Based on documented activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation [1], 2,3,6-trimethyl-4-nitrophenol is best deployed in academic or pharmaceutical research programs investigating differentiation-based therapies for acute myeloid leukemia (AML) subtypes or hyperproliferative skin disorders such as psoriasis. Unlike unsubstituted 4-nitrophenol, which lacks differentiation-inducing capacity and exerts only non-specific cytotoxicity, the 2,3,6-trimethyl isomer offers a phenotype-specific tool compound for probing the molecular mechanisms of lineage commitment. Researchers should request lot-specific certificates of analysis confirming regioisomeric purity by ¹H NMR to ensure the biological activity attributed to the 2,3,6-isomer is not confounded by contamination with the 2,3,5-isomer [2].

Sterically Shielded Building Block Synthesis

The reduction of 2,3,6-trimethyl-4-nitrophenol yields 2,3,6-trimethyl-4-aminophenol, a sterically encumbered aniline derivative that serves as a valuable building block in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules where the trimethyl substitution pattern provides metabolic stability and modulates target selectivity [3]. The patent-documented nitration route using 2,3,6-trimethylphenol in acetic acid/HNO₃ provides a scalable entry point, though procurement specifications must include residual nitro precursor content and aminophenol purity verification by HPLC .

PTP Inhibitor Scaffold Optimization

The 2,3,6-trimethyl-4-nitrophenol scaffold has demonstrated engagement with PTP enzymes, including TC-PTP (PTPN2), with micromolar-range IC₅₀ values in recombinant enzyme assays [4]. Medicinal chemistry teams pursuing PTP1B or TC-PTP inhibitors for diabetes, obesity, or oncology indications can utilize this compound as a starting point for SAR exploration, taking advantage of the three methyl substituents as vectors for further functionalization. The scaffold's predicted logP (~2.5-3.2) and reduced aqueous solubility (~0.5-1.0 g/L) relative to 4-nitrophenol necessitate appropriate DMSO stock preparation protocols and aqueous dilution schemes to avoid precipitation in biochemical assay buffers [5].

Environmental Fate and Atmospheric Chemistry

The compound is indexed in the Master Chemical Mechanism (MCM) atmospheric chemistry database as species TM124OHNO2, indicating its relevance as a model compound for studying the atmospheric oxidation and photodegradation pathways of alkyl-substituted nitrophenols [6]. Environmental chemistry laboratories investigating the fate of nitroaromatic pollutants in air, water, or soil matrices can employ 2,3,6-trimethyl-4-nitrophenol as a structurally defined probe to compare degradation kinetics and transformation products against 4-nitrophenol and other methyl-substituted analogs. The predicted logP of ~2.5-3.2 implies greater partitioning into organic phases (soil organic matter, lipid membranes) compared to 4-nitrophenol, an important consideration for environmental fate modeling [5].

Application
Selection Property
Validation Focus
Monocytic differentiation model studies
Regioisomeric purity confirmed by ¹H NMR fingerprint
Cell lineage commitment and proliferation endpoints
Sterically hindered aniline building block
Synthetic route disclosure and residual precursor profile
Aminophenol purity and identity by HPLC/NMR
PTP inhibitor scaffold optimization
Scaffold amenability to derivatization at phenolic -OH and nitro positions
Enzyme inhibition assay context and SAR expansion
Atmospheric oxidation model studies
MCM species identifier TM124OHNO2 and predicted partitioning behavior
Degradation kinetics and environmental fate modeling
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